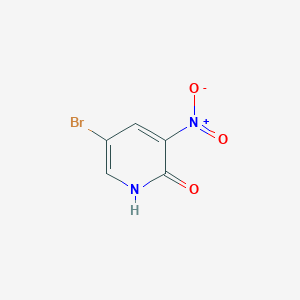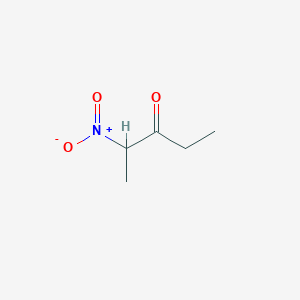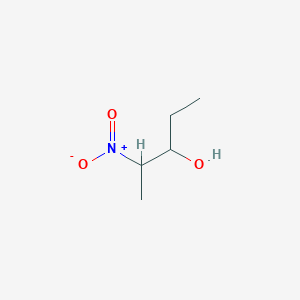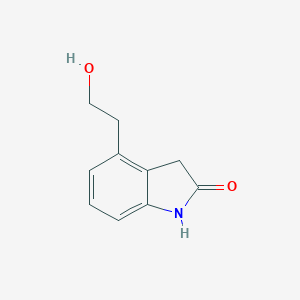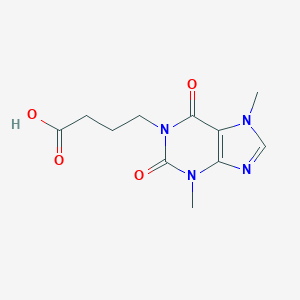
1-(3-羧基丙基)-3,7-二甲基黄嘌呤
描述
Synthesis Analysis
The synthesis of 1-(3-Carboxypropyl)-3,7-dimethylxanthine involves strategic modifications to the xanthine nucleus. A noteworthy approach includes the introduction of carboxylic acid and other charged groups at the 8-position of 1,3-dialkylxanthine analogues. These modifications aim to explore affinity enhancements at adenosine receptors. Techniques such as iminodiacetic acid derivatives have been employed for introducing multiple carboxylate groups, showcasing the synthetic versatility in targeting specific receptor subtypes (Kim et al., 1994).
Molecular Structure Analysis
The molecular structure of 1-(3-Carboxypropyl)-3,7-dimethylxanthine, characterized by its xanthine core with specific alkyl and carboxypropyl substituents, plays a critical role in its interaction with adenosine receptors. The spatial arrangement and electronic properties of these substituents influence its binding affinity and selectivity towards different receptor subtypes. The presence of carboxylate groups, in particular, has been studied for its effect on receptor affinity, with findings indicating that the rat A3 receptor affinity is not significantly enhanced by these modifications, although they tend to diminish potency at A1 and A2a receptors (Kim et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving 1-(3-Carboxypropyl)-3,7-dimethylxanthine are centered around its functional groups. The carboxylic acid moiety, for instance, offers a site for further chemical modification or conjugation, potentially affecting the compound's biological activity and solubility. The synthetic strategies for introducing carboxylate and other charged groups highlight the compound's chemical versatility and its capacity for structural optimization towards specific biological targets (Kim et al., 1994).
Physical Properties Analysis
The physical properties of 1-(3-Carboxypropyl)-3,7-dimethylxanthine, including solubility and crystalline structure, are influenced by its molecular composition. The inclusion of carboxylic acid groups not only impacts its biological activity but also its physical characteristics, such as solubility in water and organic solvents. These properties are crucial for the compound's formulation and delivery in potential therapeutic applications.
Chemical Properties Analysis
The chemical properties of 1-(3-Carboxypropyl)-3,7-dimethylxanthine, particularly its reactivity and stability, are essential for its pharmacological profile. The compound's interaction with adenosine receptors, mediated by its chemical structure, underscores the importance of understanding its behavior under physiological conditions. Studies on its synthesis and structure-activity relationships provide valuable insights into its potential as a therapeutic agent (Kim et al., 1994).
科学研究应用
-
1,3-Bis(3-carboxypropyl)-1H-imidazole
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is synthesized using γ-aminobutyric acid (GABA) as a starting material in a multicomponent reaction . The synthesis of this imidazole derivative in a one-pot procedure with stoichiometric amounts of the corresponding reagents (formaldehyde, glyoxal, and GABA in a 1:1:2 ratio) has resulted in a straightforward and effective methodology .
- Methods of Application : The synthesis involves the alkylation of the non-substituted nitrogen (N3) of a preformed 1-substituted imidazole ring by substitution with alkyl halides . This methodology allows not only the introduction of aliphatic substituents , but also functionalized chains containing ethers , ketones , esters , and amides , among other functional groups.
- Results or Outcomes : The synthesis resulted in the preparation of the zwitterionic 1,3-bis(3-carboxypropyl)imidazole (bcpim) . The 1H and 13C-NMR spectra were recorded in D2O, both showing clear evidence of a C2 symmetry axis in the molecule (C2 to the C4-C5 bond), as expected .
-
1-(3-Carboxypropyl)-1H-imidazole-3-oxide
- Scientific Field : Crystallography .
- Application Summary : This compound is an imidazole oxide and has high research value as an organic intermediate .
- Methods of Application : The synthesis involves adding formaldehyde, glyoxal, butyric acid, and hydroxylamine to the reactor . The raw materials undergo a condensation reaction in the reactor . After the reaction, a white solid is obtained . This solid is then dissolved in deionized water and poured into an evaporating dish . The dish is placed at room temperature to evaporate the deionized water to obtain colorless block crystals .
- Results or Outcomes : The crystal structure of 1-(3-carboxypropyl)-1H-imidazole-3-oxide was determined . The bond length and angle are within the expected range . Almost all non-hydrogen atoms in a molecule are in three planes .
-
1,3-Bis(3-carboxypropyl)-1H-imidazole
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is synthesized using γ-aminobutyric acid (GABA) as a starting material in a multicomponent reaction . The synthesis of this imidazole derivative in a one-pot procedure with stoichiometric amounts of the corresponding reagents (formaldehyde, glyoxal, and GABA in a 1:1:2 ratio) has resulted in a straightforward and effective methodology .
- Methods of Application : The synthesis involves the alkylation of the non-substituted nitrogen (N3) of a preformed 1-substituted imidazole ring by substitution with alkyl halides . This methodology allows not only the introduction of aliphatic substituents , but also functionalized chains containing ethers , ketones , esters , and amides , among other functional groups.
- Results or Outcomes : The synthesis resulted in the preparation of the zwitterionic 1,3-bis(3-carboxypropyl)imidazole (bcpim) . The 1H and 13C-NMR spectra were recorded in D2O, both showing clear evidence of a C2 symmetry axis in the molecule (C2 to the C4-C5 bond), as expected .
-
Mitochondria-targeted curcumin loaded 3-carboxypropyl-triphenylphosphonium bromide–poly (ethylene glycol)–poly (ε-caprolactone) (CTPP–PEG–PCL) micelles
- Scientific Field : Pharmacology .
- Application Summary : These micelles were constructed to prolong the systemic circulation of curcumin, improve the bioavailability of curcumin, and play a precise role in anti-fibrosis .
- Methods of Application : The synthesis involves adding formaldehyde, glyoxal, butyric acid, and hydroxylamine to the reactor . The raw materials undergo a condensation reaction in the reactor . After the reaction, a white solid is obtained . This solid is then dissolved in deionized water and poured into an evaporating dish . The dish is placed at room temperature to evaporate the deionized water to obtain colorless block crystals .
- Results or Outcomes : The system circulation of curcumin was extended and bioavailability was significantly enhanced in vivo . As expected, curcumin loaded CTPP–PEG–PCL micelles were more effective in improving liver fibrosis compared with curcumin and curcumin–mPEG–PCL micelles .
-
1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)
- Scientific Field : Biochemistry .
- Application Summary : EDC is a zero-length crosslinking agent used to couple carboxyl groups to primary amines .
- Methods of Application : The compound is used to crosslink antibodies to antibodies on 3-aminopropyltriethoxysilane (APTES)-functionalized platforms for immunodiagnostic applications .
- Results or Outcomes : The use of EDC-based chemistries has been employed in the development of various diagnostic applications .
-
3-Carboxypropyl-triphenylphosphonium bromide–poly (ethylene glycol)–poly (ε-caprolactone) (CTPP–PEG–PCL) micelles
- Scientific Field : Pharmacology .
- Application Summary : These micelles were constructed to prolong the systemic circulation of curcumin, improve the bioavailability of curcumin, and play a precise role in anti-fibrosis .
- Methods of Application : The synthesis involves adding formaldehyde, glyoxal, butyric acid, and hydroxylamine to the reactor . The raw materials undergo a condensation reaction in the reactor . After the reaction, a white solid is obtained . This solid is then dissolved in deionized water and poured into an evaporating dish . The dish is placed at room temperature to evaporate the deionized water to obtain colorless block crystals .
- Results or Outcomes : The system circulation of curcumin was extended and bioavailability was significantly enhanced in vivo . As expected, curcumin loaded CTPP–PEG–PCL micelles were more effective in improving liver fibrosis compared with curcumin and curcumin–mPEG–PCL micelles .
安全和危害
未来方向
属性
IUPAC Name |
4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-13-6-12-9-8(13)10(18)15(11(19)14(9)2)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKASGTGXOGALBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215232 | |
| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Carboxypropyl)-3,7-dimethylxanthine | |
CAS RN |
6493-07-8 | |
| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CARBOXYPROPYL)THEOBROMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B88HVM1NMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



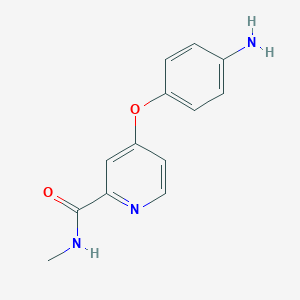
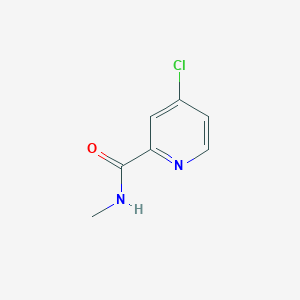
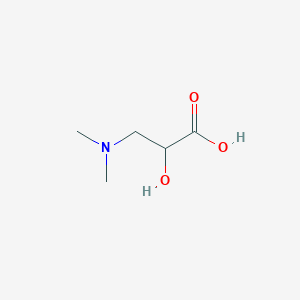

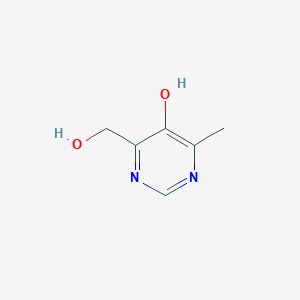
![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)

